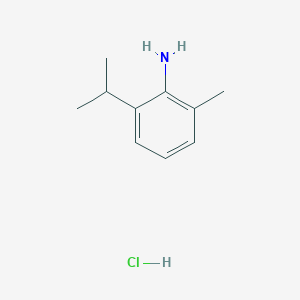

2-Isopropyl-6-methylaniline hydrochloride

Description

Significance as a Versatile Synthetic Intermediate

2-Isopropyl-6-methylaniline (B1581991) hydrochloride serves as a crucial starting material for the synthesis of a diverse array of more complex molecules. The free aniline (B41778), readily accessible from its hydrochloride salt by treatment with a base, is a potent nucleophile. ncert.nic.in This reactivity is harnessed in numerous organic transformations.

A primary application of this compound is in the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands are widely employed in transition metal catalysis due to their strong σ-donating properties and the steric bulk they provide to the metal center, which can enhance catalytic activity and selectivity. The synthesis of these ligands often involves the condensation of a diamine, which can be derived from 2-isopropyl-6-methylaniline, with a suitable carbonyl compound.

Furthermore, this aniline derivative is a key component in the synthesis of various Schiff base ligands. These are typically formed through the condensation of an amine with an aldehyde or ketone. The resulting ligands, featuring an imine or azomethine group, are important in coordination chemistry and have been utilized in catalytic processes such as alkylation and amidation reactions. acs.org

The versatility of 2-isopropyl-6-methylaniline as a synthetic intermediate is also evident in its use in the preparation of substituted anilines and other aromatic compounds through various coupling and substitution reactions. chemsrc.com

Role in the Chemistry of Sterically Hindered Aniline Derivatives

The defining characteristic of 2-isopropyl-6-methylaniline is its steric hindrance. The isopropyl and methyl groups in the ortho positions to the amino group create a crowded environment that significantly influences its chemical behavior. This steric bulk can direct the regioselectivity of reactions, preventing reactions at the ortho positions and favoring substitution at other sites on the aromatic ring.

In coordination chemistry, the steric hindrance of ligands derived from 2-isopropyl-6-methylaniline plays a critical role in stabilizing metal centers and influencing the geometry of the resulting metal complexes. This can lead to the formation of unique catalytic species with enhanced stability and selectivity. For instance, the bulky nature of these ligands can create a "protective pocket" around the metal atom, which can control substrate access and influence the outcome of a catalytic cycle. acs.org

The synthesis of highly substituted and sterically demanding anilines is an active area of research, as these compounds are precursors to a wide range of valuable ligands and materials. chemicalbook.com Methodologies for the synthesis of such anilines often involve multi-step processes, highlighting the importance of readily available and versatile building blocks like 2-isopropyl-6-methylaniline.

Overview of Research Trajectories in Contemporary Organic Chemistry

Current research involving sterically hindered anilines, including 2-isopropyl-6-methylaniline and its derivatives, is largely focused on the development of novel catalysts for a variety of organic transformations. The demand for more efficient, selective, and sustainable chemical processes drives the exploration of new ligand architectures derived from these anilines.

One significant research trajectory is the application of transition metal complexes bearing ligands derived from 2-isopropyl-6-methylaniline in cross-coupling reactions. mdpi.commdpi.com These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Another area of active investigation is the use of these compounds in the development of catalysts for polymerization reactions. The steric and electronic properties of the ligands can influence the properties of the resulting polymers.

Furthermore, the unique reactivity of sterically hindered anilines is being explored in the context of "frustrated Lewis pair" (FLP) chemistry. FLPs are combinations of bulky Lewis acids and bases that, due to steric hindrance, are unable to form a classical adduct and can activate small molecules.

The synthesis of the parent compound, 2-isopropyl-6-methylaniline, can be achieved through methods such as the alkylation of o-toluidine (B26562) with propylene (B89431) in the presence of a catalyst like aluminum trichloride (B1173362). The hydrochloride salt can then be prepared by treating the aniline with hydrochloric acid. ncert.nic.in

Interactive Data Table: Properties of 2-Isopropyl-6-methylaniline and its Hydrochloride Salt

| Property | 2-Isopropyl-6-methylaniline | 2-Isopropyl-6-methylaniline hydrochloride |

| CAS Number | 5266-85-3 | 2309465-45-8 chemicalbook.comkeyorganics.net |

| Molecular Formula | C10H15N | C10H16ClN keyorganics.net |

| Molecular Weight | 149.23 g/mol | 185.69 g/mol |

| Appearance | Liquid nih.gov | Solid |

| Boiling Point | 231-232 °C nih.gov | Not applicable |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-6-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7(2)9-6-4-5-8(3)10(9)11;/h4-7H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYXCMQKWUUKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes to 2-Isopropyl-6-methylaniline (B1581991) Hydrochloride

Advanced synthetic strategies for 2-isopropyl-6-methylaniline focus on efficiency, selectivity, and yield. The primary approaches include direct alkylation of an aniline (B41778) derivative and multi-step pathways involving nitration and reduction.

Friedel-Crafts Alkylation Approaches

A direct and prominent method for synthesizing 2-isopropyl-6-methylaniline is the Friedel-Crafts alkylation of o-toluidine (B26562) (2-methylaniline) with propylene (B89431). google.com This electrophilic aromatic substitution reaction introduces the isopropyl group at the position ortho to the amino group. The reaction is typically carried out under pressure in an autoclave. google.com

The Friedel-Crafts alkylation of anilines requires a Lewis acid catalyst to activate the alkylating agent. wikipedia.org Aluminum trichloride (B1173362) (AlCl₃) is a commonly employed and effective catalyst for the alkylation of o-toluidine with propylene. google.com In this reaction, aluminum trichloride polarizes the propylene, facilitating the electrophilic attack on the electron-rich aromatic ring of o-toluidine.

While effective, the use of Lewis acids like AlCl₃ with anilines can present challenges. The basic amino group of the aniline can coordinate with the Lewis acid, potentially deactivating the catalyst. researchgate.net This necessitates the use of specific reaction conditions to achieve successful alkylation. Other Lewis acids such as ferric chloride have also been explored in related Friedel-Crafts reactions. numberanalytics.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-isopropyl-6-methylaniline while minimizing side reactions like polyalkylation. google.comnumberanalytics.com Key parameters include temperature, pressure, reaction time, and the molar ratio of reactants and catalyst. google.comed.ac.uk

A patented method outlines a specific set of optimized conditions for this synthesis. google.com The process involves heating o-toluidine, aluminum trichloride, and propylene in a sealed reaction kettle. After the reaction, the mixture is cooled, and the catalyst is quenched, followed by extraction and distillation under reduced pressure to isolate the final product. google.com Under these optimized conditions, a yield of 20% with a purity of over 98.5% has been reported. google.com

| Parameter | Value |

|---|---|

| Starting Material | o-Toluidine |

| Alkylating Agent | Propylene |

| Catalyst | Aluminum Trichloride (AlCl₃) |

| Temperature | 130-150°C (Optimally 140°C) |

| Pressure | 0.9-1.2 MPa (Optimally 1.0 MPa) |

| Reaction Time | 4-5 hours (Optimally 4 hours) |

| Reported Yield | 20% |

| Reported Purity | >98.5% |

Alternative Amination and Alkylation Strategies

Alternative routes to 2-isopropyl-6-methylaniline offer different starting points and strategic advantages, often involving the construction of the substituted aromatic ring prior to the formation of the amine group.

A common alternative to direct alkylation of anilines is a two-step nitration-reduction pathway. This method involves first introducing a nitro group (NO₂) onto a pre-alkylated benzene (B151609) ring, followed by the reduction of the nitro group to an amino group (NH₂).

One such pathway starts with m-cymene (B53747) (1-isopropyl-3-methylbenzene). wikipedia.org The synthesis proceeds as follows:

Nitration : m-cymene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the ring. masterorganicchemistry.com Due to the directing effects of the alkyl groups, the nitration can occur at the C2 position (ortho to both alkyl groups), yielding 1-isopropyl-3-methyl-2-nitrobenzene.

Reduction : The resulting nitro-substituted compound is then reduced to form the target aniline. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., with a Cu/SiO₂ catalyst) or using reducing agents like iron powder in an acidic medium. patsnap.comgoogle.com

Another variation of this pathway starts with o-toluidine. To control the position of nitration and prevent oxidation of the amino group, the amine is first protected, typically by acetylation. researchgate.net The N-acetyl-o-toluidine is then nitrated, which can produce a mixture of isomers, including the desired N-acetyl-2-methyl-6-nitroaniline. researchgate.net After separation, the nitro group is reduced to an amine, and the acetyl protecting group is removed by hydrolysis to yield 2-isopropyl-6-methylaniline. semanticscholar.orgenergetic-materials.org.cn A reported yield for the synthesis of 2-methyl-6-nitroaniline (B18888) from 2-methylaniline via this detached acetylation and nitration process is 59.4%, with a purity of 99.68%. semanticscholar.orgenergetic-materials.org.cn

| Step | Starting Material | Process | Intermediate/Product |

|---|---|---|---|

| 1 | m-Cymene | Nitration (HNO₃/H₂SO₄) | 1-Isopropyl-3-methyl-2-nitrobenzene |

| 2 | 1-Isopropyl-3-methyl-2-nitrobenzene | Reduction (e.g., Catalytic Hydrogenation) | 2-Isopropyl-6-methylaniline |

Hydroalkylation processes involve the alkylation of an aromatic amine with an olefin in the presence of a specific catalyst system. These methods are designed to directly produce ortho-alkylated anilines. One such process utilizes an aluminum anilide type catalyst to react an aromatic amine that has an unsubstituted ortho position with an olefin. google.com

Salt Formation and Purification Techniques

2-Isopropyl-6-methylaniline hydrochloride is the salt formed from the reaction of the weak base 2-isopropyl-6-methylaniline with hydrochloric acid. The formation of this salt is a straightforward acid-base neutralization reaction. Typically, the free amine, which is a liquid at room temperature, is dissolved in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate. A solution of hydrochloric acid (either aqueous or gaseous HCl dissolved in an appropriate solvent) is then added, leading to the precipitation of the hydrochloride salt, which is generally a solid.

The purification of aniline hydrohalides is crucial for removing unreacted starting materials and by-products from the synthesis of the parent amine. Common impurities can include oxidized species, which often impart color to the material. Several techniques are employed for the purification of this compound.

Recrystallization is a primary method for purifying the crude salt. The choice of solvent is critical; the salt should be soluble in the hot solvent but sparingly soluble at cooler temperatures. Alcohols like ethanol (B145695) or isopropanol, or mixed solvent systems such as ethanol/diethyl ether, are often effective. researchgate.net The crude salt is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified salt crystallizes, leaving impurities behind in the solution.

Solvent Washing can be used to remove organic, non-polar impurities. The solid hydrochloride salt can be washed with a solvent in which it is insoluble, such as hexane (B92381) or ethyl acetate. researchgate.net This process effectively removes residual non-basic organic compounds without dissolving the desired salt.

Sublimation or Distillation under specific conditions represents another purification route. Amine hydrohalides can decompose upon heating into the free amine and hydrogen halide. To prevent this, the process can be carried out in an atmosphere containing an excess of the corresponding hydrogen halide gas (in this case, HCl). google.com This shifts the equilibrium back towards the salt, allowing for vaporization and subsequent condensation of the purified hydrochloride salt. google.com

A common purification strategy involves a pH-based separation. The potentially impure salt is dissolved in water, and the solution's pH is raised by adding a strong base (e.g., NaOH) to liberate the free 2-isopropyl-6-methylaniline. This free amine can then be extracted with an organic solvent, dried, and purified by distillation. Subsequently, the purified amine can be re-converted to the high-purity hydrochloride salt by reacting it with pure hydrochloric acid. sciencemadness.org

Derivatization Chemistry of this compound

While the hydrochloride salt itself is generally less reactive than the free amine due to the protonation of the nitrogen's lone pair, it serves as a stable precursor for various derivatization reactions. Typically, the free amine is generated in situ or as a separate preliminary step by neutralization with a base before proceeding with subsequent chemical transformations.

Formation of Methylene-Bridged Aromatic Diamines (e.g., 4,4'-Methylenebis(2-isopropyl-6-methylaniline))

A significant derivatization of 2-isopropyl-6-methylaniline is its condensation with formaldehyde (B43269) to produce methylene-bridged aromatic diamines. The most prominent product of this reaction is 4,4'-Methylenebis(2-isopropyl-6-methylaniline), a sterically hindered diamine used as a curing agent and a building block in polymer chemistry.

The formation of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) is achieved through an acid-catalyzed electrophilic aromatic substitution reaction. In this process, two molecules of the aniline derivative are linked by a methylene (B1212753) group (-CH₂-) derived from formaldehyde (or a formaldehyde equivalent like paraformaldehyde). Hydrochloric acid, often from the aniline salt precursor itself, serves as the catalyst.

2 C₁₀H₁₅N + CH₂O --(HCl)--> C₂₁H₃₀N₂ + H₂O

The reaction involves heating the aniline derivative with formaldehyde in the presence of a strong acid. The acid protonates the formaldehyde, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring of the aniline.

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-isopropyl-6-methylaniline | Paraformaldehyde | Concentrated HCl | 150-155°C | 4 hours | 85% |

| 2,6-diethylaniline | Paraformaldehyde | 36% Hydrochloric Acid | 80°C | 3 hours | 94% |

The mechanism for the acid-catalyzed condensation of anilines with formaldehyde has been studied extensively. It proceeds through a series of steps characteristic of electrophilic aromatic substitution.

Activation of the Electrophile : The reaction is initiated by the protonation of formaldehyde by the acid catalyst (H⁺), forming the highly electrophilic hydroxymethyl cation ([CH₂OH]⁺).

Electrophilic Attack : The electron-rich ring of 2-isopropyl-6-methylaniline attacks the activated formaldehyde species. Due to the ortho,para-directing nature of the amino group and the significant steric hindrance at the ortho positions, this attack occurs predominantly at the para position. This forms a protonated 4-amino-3-isopropyl-5-methylbenzyl alcohol intermediate.

Formation of the Electrophilic Intermediate : The benzyl (B1604629) alcohol intermediate is then protonated by the acid and subsequently loses a molecule of water to form a stabilized carbocation (an anilinobenzyl cation). This cation is a potent electrophile.

Second Electrophilic Attack : A second molecule of 2-isopropyl-6-methylaniline attacks this carbocation. Again, due to steric and electronic factors, the attack occurs at the para position of the second aniline ring.

Deprotonation : The final step is the deprotonation of the resulting intermediate to regenerate the aromaticity of the second ring and yield the final product, 4,4'-methylenebis(2-isopropyl-6-methylaniline), along with the acid catalyst. researchgate.net

Steric hindrance plays a decisive role in the dimerization of 2-isopropyl-6-methylaniline. The presence of two bulky alkyl groups (isopropyl and methyl) at the positions ortho to the amino group creates significant spatial crowding around the nitrogen atom and the adjacent ring positions. youtube.com

This steric bulk has two primary consequences:

Regioselectivity : The ortho positions are sterically shielded, making an electrophilic attack at these sites highly unfavorable. lkouniv.ac.in Consequently, the incoming electrophile (the activated formaldehyde intermediate) is directed almost exclusively to the less hindered para position. This results in the highly selective formation of the 4,4'-linked dimer, minimizing the formation of ortho-para or ortho-ortho linked isomers. wikipedia.org In less hindered anilines, a mixture of isomers is more common.

| Aniline Derivative | Ortho-Substituents | Steric Hindrance | Major Product | Isomeric Purity |

|---|---|---|---|---|

| Aniline | -H, -H | Low | Mixture of 2,4'-, 4,4'-, and 2,2'-isomers | Low |

| o-Toluidine | -CH₃, -H | Moderate | Predominantly 4,4'-isomer with some 2,4'-isomer | Moderate |

| 2-Isopropyl-6-methylaniline | -CH(CH₃)₂, -CH₃ | High | Exclusively 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | High |

Synthesis of N-Substituted Aniline Derivatives

N-substituted derivatives of 2-isopropyl-6-methylaniline are synthesized by introducing alkyl or other functional groups onto the nitrogen atom. These reactions require the free amine, so the hydrochloride salt must first be neutralized. The significant steric hindrance from the two ortho-substituents makes the nitrogen atom less nucleophilic and can necessitate more forcing reaction conditions compared to unhindered anilines.

Common methods for N-substitution include:

N-Alkylation with Alkyl Halides : The free amine can be reacted with alkyl halides (e.g., methyl iodide, ethyl bromide). This reaction typically requires a base to neutralize the hydrogen halide by-product. Due to the steric hindrance, this direct alkylation may be inefficient, particularly with bulky alkyl halides.

Reductive Amination : A more versatile method involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride, catalytic hydrogenation). This forms a secondary or tertiary amine. For example, reaction with formaldehyde followed by reduction yields the N-methyl derivative, while reaction with acetone (B3395972) yields the N-isopropyl derivative.

N-Alkylation with Alcohols : Catalytic methods have been developed for the N-alkylation of anilines using alcohols as the alkylating agents, which is considered a greener alternative. nih.gov These reactions are often catalyzed by transition metal complexes (e.g., Iridium or Ruthenium) and proceed via a "borrowing hydrogen" mechanism. nih.gov

| Aniline Substrate | Reagents | Product | General Method |

|---|---|---|---|

| 2-Alkyl-6-methylaniline | 1. Methoxyacetone, H₂ 2. Pt/C catalyst | N-(1'-methoxy-2'-propyl)-2-alkyl-6-methylaniline | Reductive Amination google.com |

| Substituted Aniline | Methanol, KOtBu, Ir-catalyst | N-Methylaniline derivative | Catalytic N-Alkylation with Alcohol nih.gov |

| Substituted Aniline | Benzyl alcohol, KOtBu, Ir-catalyst | N-Benzylaniline derivative | Catalytic N-Alkylation with Alcohol nih.gov |

Exploration of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) represents a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of 2-isopropyl-6-methylaniline, the reactivity and orientation of substitution are governed by the electronic and steric effects of the three substituents on the benzene ring: the amino group (-NH₂), the isopropyl group (-CH(CH₃)₂), and the methyl group (-CH₃).

All three substituents are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. lumenlearning.com They achieve this by donating electron density to the ring, making it more nucleophilic and better able to attack an incoming electrophile. libretexts.org These groups are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

The directing effects of the substituents in 2-isopropyl-6-methylaniline are as follows:

Amino Group (-NH₂): This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance (p-π conjugation). libretexts.org It directs incoming electrophiles to the ortho and para positions. In this molecule, the two ortho positions are already occupied by the isopropyl and methyl groups. Therefore, the amino group strongly directs substitution to the C4 position, which is para to it.

Isopropyl and Methyl Groups: These alkyl groups are weakly activating through an inductive effect, donating electron density through the sigma bonds. lumenlearning.comlibretexts.org They also direct incoming electrophiles to the ortho and para positions.

The combined influence of these three groups reinforces the directing effect towards the C4 position. Substitution at the positions ortho to the alkyl groups (C3 and C5) is electronically less favored than the para position (C4) relative to the powerful amino director. Furthermore, significant steric hindrance from the bulky isopropyl and methyl groups flanking the amino group makes an attack at the C3 and C5 positions less likely. youtube.com Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield the 4-substituted product as the major isomer. youtube.comyoutube.com

The general mechanism involves the generation of a strong electrophile (E⁺), which is then attacked by the electron-rich aromatic ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion. youtube.com The stability of this intermediate is enhanced by the electron-donating groups. The final step is the loss of a proton from the site of attack to restore the aromaticity of the ring. wikipedia.org

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-isopropyl-6-methylaniline |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-isopropyl-6-methylaniline |

| Sulfonation | Fuming H₂SO₄ | 4-Sulfonyl-2-isopropyl-6-methylaniline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-isopropyl-6-methylaniline |

Investigation of Oxidation and Reduction Pathways

The oxidation and reduction of 2-isopropyl-6-methylaniline can proceed through several pathways, primarily involving the amino group and the aromatic ring.

Oxidation Pathways: The electrochemical oxidation of aniline derivatives has been studied, and the mechanisms often involve the initial formation of a radical cation. mdpi.com For 2-isopropyl-6-methylaniline, oxidation can lead to several products. The primary site of oxidation is typically the amino group, which is the most electron-rich part of the molecule. One possible pathway is the oxidative coupling of aniline molecules to form polymeric materials. Another pathway, common for tertiary amines, is N-dealkylation, which proceeds through an iminium cation intermediate. mdpi.comacs.org However, since 2-isopropyl-6-methylaniline is a primary amine, this specific pathway is not applicable. Instead, oxidation may lead to the formation of nitroso, nitro, or azoxy compounds under controlled conditions. The specific outcome depends heavily on the oxidizing agent used and the reaction conditions.

Reduction Pathways: Reduction of the aniline ring system is less common than its oxidation, as the ring is already electron-rich. Catalytic hydrogenation of the aromatic ring can be achieved but typically requires harsh conditions (high pressure and temperature) and potent catalysts. A more common synthetic route involving reduction is the preparation of anilines from corresponding nitroaromatic compounds. For example, 2-isopropyl-6-methylaniline can be synthesized by the reduction of 2-isopropyl-6-methylnitrobenzene, often using reagents like iron powder in acidic medium or catalytic hydrogenation. chemicalbook.com

Reaction Mechanism Elucidation

Detailed Mechanistic Insights into Alkylation Reactions

Alkylation of 2-isopropyl-6-methylaniline can occur at either the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation, a type of Friedel-Crafts reaction).

N-Alkylation: The reaction of the amino group with alkylating agents like alcohols can be catalyzed by transition metal complexes, such as those of iridium(III) or ruthenium(II). nih.gov The proposed mechanism for N-alkylation with an alcohol begins with the formation of a metal-alkoxide complex. This complex then undergoes β-hydride elimination to form a metal-hydride species and an aldehyde. The aldehyde reacts with the aniline to form an imine, which is then reduced by the metal-hydride to yield the N-alkylated aniline. nih.gov

C-Alkylation (Friedel-Crafts Alkylation): This reaction introduces an alkyl group onto the aromatic ring and follows the general electrophilic aromatic substitution mechanism. A process for the ring alkylation of anilines using an alkyl halide and an aluminum halide catalyst has been described. google.com The Lewis acid catalyst (e.g., AlCl₃) helps generate a carbocation electrophile from the alkylating agent. A key consideration for anilines is that the amino group is a Lewis base and can coordinate with the Lewis acid catalyst. This coordination deactivates the ring towards electrophilic attack. Therefore, more than one equivalent of the catalyst is often required: one to coordinate with the amino group and another to catalyze the reaction. google.com As discussed previously, for 2-isopropyl-6-methylaniline, C-alkylation is expected to occur predominantly at the C4 position.

Stereoelectronic Effects of Isopropyl and Methyl Substituents on Aromatic Reactivity

The reactivity and regioselectivity of 2-isopropyl-6-methylaniline in aromatic substitution reactions are profoundly influenced by the interplay of steric and electronic (stereoelectronic) effects of the isopropyl and methyl substituents.

Electronic Effects: Both the isopropyl and methyl groups are alkyl groups, which are known to be electron-donating through an inductive effect (+I effect). lumenlearning.com This effect arises because sp³-hybridized carbon atoms of the alkyl groups are less electronegative than the sp²-hybridized carbon atoms of the aromatic ring. lumenlearning.com This donation of electron density enriches the π-system of the ring, increasing its nucleophilicity and thus activating it towards attack by electrophiles. libretexts.org The amino group is a much stronger activator through its resonance (+R) effect. The cumulative electron-donating effects of all three groups make the ring highly reactive.

Steric Effects: Steric hindrance plays a crucial role in directing the position of substitution. The isopropyl group is significantly bulkier than the methyl group. youtube.com Both groups, positioned ortho to the amino group, create considerable steric crowding around the C3 and C5 positions. This steric bulk disfavors the approach of an electrophile to these positions. libretexts.org Consequently, substitution is strongly directed to the more accessible C4 position, which is para to the strongly directing amino group and meta to the two alkyl groups. This preference for the para product over the ortho product is a common phenomenon in electrophilic aromatic substitution when bulky substituents are present. youtube.com

Kinetic Studies of Derivatization Reactions

| Substituent (R in C₆H₅R) | Relative Rate | Classification |

|---|---|---|

| -OH | 1,000 | Strongly Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

Data sourced from kinetic studies on electrophilic aromatic substitution. lumenlearning.com

Based on the data presented in Table 2, the presence of a methyl group increases the rate of nitration by a factor of 25. The amino group is an even stronger activator than the hydroxyl group. Therefore, 2-isopropyl-6-methylaniline, possessing three activating groups (one strongly activating -NH₂ and two weakly activating alkyl groups), is expected to undergo electrophilic derivatization reactions at a rate many orders of magnitude faster than benzene. The hydrochloride form, where the amino group is protonated to -NH₃⁺, would be strongly deactivated. However, under reaction conditions where the free amine is present, the reactivity would be exceptionally high.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of chemical compounds. For 2-Isopropyl-6-methylaniline (B1581991) hydrochloride, specific NMR data would provide insights into its molecular structure in solution.

Proton (¹H) NMR Spectroscopic Analysis for Structural Confirmation

A ¹H NMR spectrum of 2-Isopropyl-6-methylaniline hydrochloride would be expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the protons of the methyl group attached to the aromatic ring, and the protons of the anilinium group (-NH3+). The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would confirm the connectivity of the atoms within the molecule. However, specific experimental ¹H NMR data with peak assignments and coupling constants for this compound could not be located in the searched literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Molecular Framework Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for the aromatic carbons, the isopropyl methine and methyl carbons, and the ring-attached methyl carbon. The chemical shifts of these signals provide information about the electronic environment of each carbon atom. Despite a thorough search, no published ¹³C NMR spectra or tabulated chemical shift data for this specific hydrochloride salt were found.

Dynamic NMR Studies of Conformational Changes

Dynamic NMR (DNMR) studies are employed to investigate the kinetics of conformational changes in molecules, such as bond rotations. For this compound, DNMR could potentially be used to study the rotational barrier around the C-N bond or the C-C bond of the isopropyl group. Such studies would provide valuable information on the molecule's flexibility and the energy barriers between different conformations. However, no dynamic NMR studies specifically focusing on this compound have been identified in the scientific literature.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes of a molecule. For this compound, characteristic bands would be expected for the N-H stretching and bending vibrations of the anilinium group, C-H stretching of the aromatic and aliphatic groups, and C-C stretching of the aromatic ring. A comparative analysis of both FT-IR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes. Unfortunately, no experimental FT-IR or FT-Raman spectra with detailed band assignments for this compound are available in the reviewed sources.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Geometry and Conformation in Crystalline State

An X-ray crystallographic study of this compound would provide precise bond lengths, bond angles, and torsion angles, defining its molecular geometry and conformation in the solid state. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the anilinium group and the chloride ion. A search for a published crystal structure of this compound in crystallographic databases did not yield any results.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystalline structure and bulk properties of this compound are significantly influenced by intermolecular interactions, with hydrogen bonding playing a pivotal role. In the solid state, the anilinium cation (protonated amine group, -NH3+) acts as a hydrogen bond donor, while the chloride anion (Cl-) serves as a hydrogen bond acceptor. This interaction leads to the formation of N-H···Cl hydrogen bonds, a common feature in the crystal lattices of amine hydrochlorides.

The strength and geometry of these hydrogen bonds can be investigated using techniques such as X-ray crystallography and solid-state NMR spectroscopy. These analyses would reveal the precise bond lengths and angles, providing a quantitative measure of the interaction strength. Additionally, computational modeling can be employed to calculate the theoretical interaction energies and vibrational frequencies associated with these hydrogen bonds, further elucidating their nature.

Elucidation of Absolute Stereochemical Configurations of Chiral Derivatives

While this compound itself is not chiral, the introduction of a chiral center through derivatization would necessitate the determination of the absolute stereochemical configuration of the resulting enantiomers. This is particularly relevant in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of a compound can be highly dependent on its stereochemistry.

Should a chiral derivative of 2-Isopropyl-6-methylaniline be synthesized, for instance by introducing a chiral substituent, the elucidation of its absolute configuration (R or S) would be paramount. A common approach involves the use of chiroptical spectroscopy, specifically Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). These techniques measure the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer.

The experimental CD or VCD spectrum can then be compared with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. X-ray crystallography of a single crystal of one of the enantiomers, particularly if co-crystallized with a known chiral auxiliary, can also provide a definitive determination of its three-dimensional structure and, consequently, its absolute stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of this compound through the analysis of its fragmentation patterns. The molecular formula of the free base, 2-Isopropyl-6-methylaniline, is C10H15N, with a calculated molecular weight of approximately 149.23 g/mol . In mass spectrometry, the molecule is typically observed as its protonated form, [M+H]+, with a corresponding mass-to-charge ratio (m/z) of approximately 150.13.

The fragmentation of the parent ion provides valuable structural information. For substituted anilines, common fragmentation pathways involve cleavages at the bonds adjacent to the aromatic ring and the amine group. For 2-Isopropyl-6-methylaniline, the following fragmentation patterns can be anticipated under electron ionization (EI) or other energetic ionization methods:

Loss of a methyl group (-CH3): A prominent fragmentation pathway would be the loss of a methyl radical from the isopropyl group, leading to a fragment ion with an m/z of [M-15]+.

Loss of a propyl group (-C3H7): Cleavage of the bond between the aromatic ring and the isopropyl group can result in the loss of a propyl radical, yielding a fragment at [M-43]+.

Benzylic cleavage: Fission of the C-C bond beta to the aromatic ring within the isopropyl group can also occur.

Ring fragmentation: At higher energies, fragmentation of the aromatic ring itself can be observed, although this typically results in less abundant ions.

The analysis of these characteristic fragment ions allows for the confirmation of the compound's structure and can be used to distinguish it from its isomers. The precise masses of the parent and fragment ions, as determined by high-resolution mass spectrometry (HRMS), can further confirm the elemental composition of each species.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 2-Isopropyl-6-methylaniline

| Fragment Description | Proposed Structure | Predicted m/z |

| Molecular Ion (M+) | C10H15N+• | 149.12 |

| Loss of Methyl Radical | [M-CH3]+ | 134.10 |

| Loss of Isopropyl Radical | [M-C3H7]+ | 106.06 |

| Loss of Methane | [M-CH4]+ | 133.09 |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For a compound like 2-Isopropyl-6-methylaniline (B1581991) hydrochloride, DFT calculations would provide fundamental insights into its molecular characteristics. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves geometry optimization, where the molecule's most stable three-dimensional arrangement (its ground state) is determined by finding the minimum energy conformation. For 2-Isopropyl-6-methylaniline hydrochloride, this process would precisely calculate bond lengths, bond angles, and dihedral angles between the atoms of the isopropyl, methyl, and aniline (B41778) groups, as well as the positioning of the hydrochloride counter-ion.

Analysis of the electronic structure would follow, revealing the distribution of electrons within the molecule. This includes mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions and reactivity.

Table 1: Predicted Structural Parameters for 2-Isopropyl-6-methylaniline (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.40 Å |

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-H (Methyl) Bond Length | ~1.09 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-H Bond Angle | ~113° |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values help in the assignment of experimental NMR signals to specific atoms within the molecule. For this compound, calculations would predict the chemical shifts for the aromatic protons, the methyl and isopropyl protons, and the amine protons, as well as for each carbon atom in the structure.

Vibrational Frequencies: Theoretical vibrational frequencies can be computed and are often scaled to correct for anharmonicity and limitations in the theoretical model. These frequencies correspond to the stretching, bending, and torsional motions of the molecule's functional groups and are correlated with peaks in experimental Infrared (IR) and Raman spectra. A Total Energy Distribution (TED) analysis would further allow for the precise assignment of each vibrational mode. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretching (asymmetric) | ~3500 cm⁻¹ |

| N-H Stretching (symmetric) | ~3400 cm⁻¹ |

| C-H Stretching (aromatic) | 3000-3100 cm⁻¹ |

| C-H Stretching (aliphatic) | 2850-3000 cm⁻¹ |

| C=C Stretching (aromatic) | 1450-1600 cm⁻¹ |

Quantum Chemical Descriptors (e.g., Energy Band Gap, Frontier Molecular Orbitals)

Quantum chemical descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity and stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO energy band gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Global Reactivity Descriptors: Other descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactivity profile.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be extended to simulate chemical reactions, providing detailed insights into reaction mechanisms that can be difficult to probe experimentally.

Prediction of Activation Energies for Amine-Mediated Reactions

For reactions involving the amine group of 2-Isopropyl-6-methylaniline, computational modeling can be used to map the potential energy surface of the reaction. This involves identifying the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. Such calculations would be invaluable for understanding and optimizing synthetic procedures involving this compound.

Simulation of Reaction Intermediates

Beyond the transition state, computational methods can identify and characterize any reaction intermediates—transient species that are formed and consumed during the reaction. By calculating the energies and structures of these intermediates, a complete, step-by-step mechanism of the reaction can be elucidated. This level of detail is fundamental for controlling reaction outcomes and minimizing the formation of unwanted byproducts.

Based on the conducted research, there is no specific scientific literature available detailing the Molecular Dynamics (MD) simulations or Hirshfeld surface analysis for the compound "this compound." Computational chemistry and theoretical modeling studies, which are crucial for understanding the conformational flexibility and intermolecular interactions of a specific chemical entity, appear to not have been published for this particular salt.

Therefore, it is not possible to provide an article that adheres to the requested outline and content requirements. The strict constraint to focus solely on "this compound" and the exclusion of data from related but different compounds prevents the generation of a scientifically accurate and relevant article as per the user's instructions.

To fulfill the request, published research specifically investigating the computational chemistry of this compound would be required. Without such data, any attempt to generate the requested content would be speculative and would not meet the specified standards of scientific accuracy.

Applications in Advanced Organic Synthesis Research

Catalysis Research

The bulky yet electronically accessible nature of the 2-isopropyl-6-methylphenyl moiety makes it an ideal building block for the synthesis of sophisticated ligands and catalysts that drive challenging chemical transformations.

N-Heterocyclic carbenes (NHCs) have become a cornerstone class of ligands in organometallic chemistry and homogeneous catalysis, often outperforming traditional phosphine (B1218219) ligands. researchgate.netgoogle.com The stability and reactivity of metal-NHC complexes are highly dependent on the substituents attached to the nitrogen atoms of the NHC ring. google.com Sterically hindered anilines, such as 2-isopropyl-6-methylaniline (B1581991), are fundamental precursors for creating the bulky N-aryl substituents that are essential for the efficacy of many modern NHC ligands. researchgate.netresearchgate.net

The primary design principle behind using hindered aniline (B41778) derivatives is to create a sterically crowded environment around the metal center to which the NHC ligand is coordinated. epo.orgresearch-solution.com This steric shielding kinetically stabilizes highly reactive, low-coordinate metal complexes, which are often the active species in catalytic cycles. epo.org

A prominent example of such a ligand is IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene), a highly effective, sterically demanding NHC. researchgate.netepo.org While the synthesis of the archetypal IPr ligand relies on 2,6-diisopropylaniline, the synthesis of more advanced, bulkier ligands like IPr* and IPr** demonstrates a modular approach that starts with substituted anilines. researchgate.netepo.orgdatapdf.com The general synthetic route involves the acid-catalyzed condensation of a hindered aniline with glyoxal (B1671930) to form a diimine, followed by reduction of the imine bonds and subsequent ring-closure to form the imidazolium (B1220033) salt, the direct precursor to the free carbene. acs.orglookchem.com 2-Isopropyl-6-methylaniline provides a scaffold for creating NHC ligands with an asymmetric substitution pattern, which can be exploited to fine-tune the steric and electronic environment at the metal center.

Examples of Sterically Demanding NHC Ligands

| Ligand Abbreviation | Full Name | Key Feature | Typical Aniline Precursor |

|---|---|---|---|

| IPr | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Bulky isopropyl groups. lookchem.com | 2,6-diisopropylaniline |

| IPr* | 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene | Extremely bulky benzhydryl groups. epo.org | 2,6-dibenzhydryl-4-methylaniline |

| IPr# | (Structure based on peralkylation of aniline) | Highly hindered, modular design from aniline. researchgate.netdatapdf.com | Aniline (via multi-step alkylation) |

Metal complexes bearing bulky NHC ligands derived from hindered anilines are highly active catalysts for a wide array of cross-coupling reactions. researchgate.netresearchgate.net The robust stability and high activity of these catalysts make them indispensable in modern synthesis. google.com

Palladium (Pd) Catalysis : Pd-NHC complexes are exceptionally effective in cross-coupling reactions. For instance, complexes like [(NHC)PdCl2(Aniline)] are powerful precatalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. bris.ac.uk The use of sterically demanding NHC ligands is crucial for promoting challenging transformations, including the coupling of sterically hindered substrates. research-solution.com

Nickel (Ni) Catalysis : In nickel catalysis, the size of the NHC ligand can directly influence the reaction's outcome. In the hydrosilylation of allenes, large NHC ligands favor the formation of alkenylsilanes, demonstrating how the ligand's steric profile, derived from its aniline precursor, can control regioselectivity. Furthermore, Ni-catalysts with unsymmetrical NHC ligands have shown high efficiency in the arylation of hindered amines.

Ruthenium (Ru) Catalysis : Ruthenium-based metathesis catalysts are workhorses in organic synthesis. The incorporation of bulky NHC ligands like IPr and its derivatives leads to catalysts with enhanced stability and activity, particularly in ring-closing and cross-metathesis reactions. acs.orglookchem.com

The sterically demanding N-aryl groups derived from precursors like 2-isopropyl-6-methylaniline play a multifaceted role in catalysis.

Stabilization of Active Species : The steric bulk provided by the ligand shields the metal center, preventing catalyst decomposition pathways such as dimerization and favoring the formation of the catalytically active monoligated species, particularly in palladium cross-coupling. research-solution.com

Promotion of Reductive Elimination : The bulky framework can promote the final reductive elimination step in a cross-coupling cycle, where the new C-C or C-N bond is formed and the product is released, thus accelerating catalyst turnover.

Influencing Reaction Pathways : The ligand's structure can dictate the entire reaction mechanism. As seen in the Ni/Pd-catalyzed hydrosilylation of allenes, the steric size of the NHC ligand determines whether the reaction proceeds via a hydrometalation or a silylmetalation pathway, leading to different constitutional isomers as the major product.

Strong σ-Donation : NHCs are strong σ-donating ligands, which increases the electron density at the metal center. google.com This electronic effect facilitates challenging steps in the catalytic cycle, such as the initial oxidative addition of reluctant substrates (e.g., aryl chlorides). research-solution.com

While not typically used as a direct catalyst itself, 2-isopropyl-6-methylaniline is a critical building block for components used in polyurethane (PU) chemistry. Specifically, it is a precursor for sterically hindered aromatic diamines that function as chain extenders and curing agents in the synthesis of high-performance polyurethane and polyurethaneurea elastomers. researchgate.netdatapdf.com

The aniline is converted into a diamine, most commonly 4,4'-methylene-bis-(2-isopropyl-6-methylaniline) (MMIPA), through condensation with formaldehyde (B43269). This diamine is then incorporated into polyurethane formulations. researchgate.netresearchgate.net In this context, the role of the aniline derivative is to form the "hard segments" of the polymer, imparting crucial properties such as improved mechanical strength, thermal stability, and dynamic performance. The steric hindrance provided by the isopropyl and methyl groups on the aniline ring can influence the curing rate and the final morphology of the polymer.

In the context of C-H amination reactions, which involve the formation of a C-N bond at a previously unfunctionalized C-H bond, the direct role of 2-isopropyl-6-methylaniline hydrochloride is not prominently documented in surveyed literature. Research in this area often focuses on the development of transition-metal catalysts capable of activating C-H bonds. While ligands derived from hindered anilines are central to many catalytic processes, their specific application and investigation within the sub-field of C-H amination is not as established as their role in cross-coupling or metathesis. The compound is, however, used as a substrate in C-N bond-forming reactions like Buchwald-Hartwig amination when synthesizing highly substituted diarylamines.

Compound Reference Table

Based on a thorough review of the available scientific literature, there is insufficient information to generate a detailed article on the use of "this compound" specifically within the advanced applications of asymmetric synthesis as outlined in the provided structure.

Therefore, to ensure scientific accuracy and adhere to the strict instruction of not introducing information outside the explicit scope, the requested article cannot be generated. The search for detailed research findings on this compound in these highly specific roles did not yield the necessary information to create a thorough and factual report as per the detailed outline.

Development and Evaluation as Chiral Auxiliaries in Diastereoselective Transformations

Intermediates in the Synthesis of Complex Organic Molecules

This compound is a valuable intermediate in the multi-step synthesis of larger, more complex organic molecules. Its primary amine group provides a reactive site for a variety of chemical transformations, while the isopropyl and methyl groups on the aromatic ring influence the regioselectivity of reactions and impart specific physical and chemical properties to the resulting products.

Precursor for Advanced Polymer Hardeners

Research has demonstrated that 2-Isopropyl-6-methylaniline is a key precursor in the synthesis of specialized diamine curing agents, or hardeners, for epoxy resins. The most notable of these is 4,4'-Methylenebis(2-isopropyl-6-methylaniline). This diamine is synthesized through the condensation reaction of 2-isopropyl-6-methylaniline with formaldehyde, typically in the presence of an acid catalyst such as hydrochloric acid. nih.govgoogle.com

The resulting diamine, 4,4'-Methylenebis(2-isopropyl-6-methylaniline), is employed as a hardener for epoxy resins, where it reacts with the epoxide groups of the resin to form a highly cross-linked, three-dimensional polymer network. nih.gov The bulky isopropyl groups ortho to the amine functionalities provide steric hindrance, which can modulate the reactivity of the amine groups and influence the curing kinetics of the epoxy resin. nih.gov This controlled reactivity can be advantageous in certain applications where a longer pot life or specific curing profile is desired.

The incorporation of the 2-isopropyl-6-methylaniline moiety into the polymer backbone contributes to the final properties of the cured epoxy resin. These properties often include enhanced thermal stability, improved mechanical strength, and increased resistance to chemical degradation, making them suitable for high-performance applications in aerospace and electronics. cymitquimica.comresearchgate.net

Table 1: Synthesis of 4,4'-Methylenebis(2-isopropyl-6-methylaniline)

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| 2-Isopropyl-6-methylaniline | Formaldehyde | Hydrochloric Acid | 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | Epoxy Resin Hardener nih.gov |

Building Block for Pharmaceutical Intermediates

The structural motif of 2,6-disubstituted anilines is prevalent in a number of pharmacologically active compounds, particularly in the class of local anesthetics. While direct synthesis of existing drugs from this compound may not be widely documented, its structural similarity to other 2,6-dialkylanilines used in pharmaceutical synthesis makes it a valuable building block for the development of new pharmaceutical intermediates and analogues.

A prominent example is the synthesis of the local anesthetic Lidocaine, which is derived from 2,6-dimethylaniline. The synthesis involves the acylation of the aniline with chloroacetyl chloride, followed by a nucleophilic substitution reaction with diethylamine. Given the analogous structure of 2-isopropyl-6-methylaniline, it can be readily envisioned as a starting material for the synthesis of Lidocaine analogues.

In such a synthetic route, 2-isopropyl-6-methylaniline would first be acylated with chloroacetyl chloride to form the intermediate α-chloro-2-isopropyl-6-methylacetanilide. Subsequent reaction of this intermediate with various secondary amines would yield a library of novel Lidocaine analogues. The variation in the alkyl groups on the aniline ring (isopropyl and methyl versus two methyl groups in Lidocaine) and the potential for diverse secondary amines in the final step allows for the systematic exploration of structure-activity relationships, potentially leading to the discovery of new local anesthetics with improved efficacy, duration of action, or reduced side effects. nih.gov

Table 2: Proposed Synthesis of Lidocaine Analogues

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product Class |

| 2-Isopropyl-6-methylaniline | Chloroacetyl chloride | α-chloro-2-isopropyl-6-methylacetanilide | Secondary Amine (e.g., Diethylamine) | Lidocaine Analogues nih.gov |

Synthesis of Heterocyclic Compounds and Their Derivatives

Substituted anilines are fundamental precursors in the synthesis of a wide array of heterocyclic compounds. The presence of the amino group and the activated aromatic ring in 2-isopropyl-6-methylaniline allows it to participate in various cyclization reactions to form nitrogen-containing heterocycles.

Quinolines: One of the most well-established methods for quinoline (B57606) synthesis is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org Another related method is the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. wikipedia.org Due to the ortho- and para-directing nature of the amino group, the cyclization of 2-isopropyl-6-methylaniline in these reactions would be expected to yield substituted quinolines. The steric hindrance from the ortho-isopropyl and methyl groups would likely influence the regioselectivity of the cyclization, leading to the formation of specific isomers.

Indoles: The Fischer indole (B1671886) synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and aldehydes or ketones under acidic conditions. wikipedia.orgbyjus.com 2-Isopropyl-6-methylaniline can be converted to its corresponding phenylhydrazine (B124118) derivative through diazotization followed by reduction. This hydrazine (B178648) can then be reacted with a suitable ketone or aldehyde to undergo the Fischer indole synthesis, yielding a polysubstituted indole. The substitution pattern on the resulting indole would be dictated by the structure of the starting aniline and the carbonyl compound used.

The synthesis of these and other heterocyclic systems from this compound provides access to a diverse range of molecular scaffolds that are of significant interest in medicinal chemistry and materials science due to their often-observed biological activity and unique photophysical properties.

Table 3: Potential Heterocyclic Synthesis Pathways

| Starting Material Derivative | Reaction Name | Reagents | Heterocyclic Product |

| 2-Isopropyl-6-methylaniline | Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | Substituted Quinoline wikipedia.orgiipseries.org |

| 2-Isopropyl-6-methylaniline | Doebner-von Miller Reaction | α,β-Unsaturated Carbonyl, Acid | Substituted Quinoline wikipedia.orgiipseries.org |

| 2-Isopropyl-6-methylphenylhydrazine | Fischer Indole Synthesis | Ketone/Aldehyde, Acid | Substituted Indole wikipedia.orgbyjus.com |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Applications for Derivatives

The bulky 2,6-disubstituted aniline (B41778) framework is a key feature in the design of innovative ligands for transition metal catalysis. Derivatives of 2-isopropyl-6-methylaniline (B1581991) are promising candidates for ligands that can promote challenging chemical transformations with high selectivity and efficiency. The steric hindrance provided by the isopropyl and methyl groups can create a specific coordination environment around a metal center, influencing the catalyst's activity, stability, and selectivity.

Future investigations will likely explore the synthesis of novel phosphine (B1218219), N-heterocyclic carbene (NHC), and Schiff base ligands derived from 2-isopropyl-6-methylaniline. acs.org These ligands could find applications in a range of catalytic reactions, including cross-coupling reactions, aminations, and hydrogenations. For instance, nickel-catalyzed amination reactions have shown promise with sterically hindered amine substrates, suggesting that catalysts incorporating ligands based on 2-isopropyl-6-methylaniline could exhibit unique reactivity. acs.org The development of such catalysts is anticipated to enable the synthesis of complex molecules under milder conditions and with greater control over the reaction outcome.

Advanced Computational Design of Derivatives for Targeted Synthetic Transformations

Computational chemistry has become an indispensable tool in the rational design of catalysts and functional molecules. nih.gov Future research will increasingly leverage in silico methods to predict the properties and catalytic performance of novel derivatives of 2-isopropyl-6-methylaniline. By employing techniques such as density functional theory (DFT), researchers can model the transition states of catalytic cycles and predict reaction outcomes, thereby guiding experimental efforts and accelerating the discovery of new catalysts. nih.gov

The computational screening of virtual libraries of ligands derived from 2-isopropyl-6-methylaniline will enable the identification of promising candidates for specific synthetic transformations. This approach allows for the systematic evaluation of how modifications to the aniline scaffold affect the electronic and steric properties of the resulting catalyst. nih.gov Such predictive modeling can significantly reduce the time and resources required for catalyst development by focusing experimental work on the most promising candidates.

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the development of new synthetic methods. A key focus is the design of atom-economical reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. nih.gov Future research on 2-isopropyl-6-methylaniline derivatives will likely emphasize the development of sustainable synthetic pathways that adhere to these principles.

This includes the exploration of catalyst- and additive-free reactions, as well as the use of environmentally benign solvents and reagents. beilstein-journals.org For example, nickel-catalyzed reactions that produce water as the sole byproduct are highly atom-economical and represent a sustainable approach to amination. acs.org The development of such processes for the synthesis and functionalization of 2-isopropyl-6-methylaniline derivatives will be a key area of future investigation.

Integration with Flow Chemistry and High-Throughput Screening for Reaction Optimization

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. acs.orgdigitellinc.com The integration of flow chemistry with high-throughput screening (HTS) techniques provides a powerful platform for the rapid optimization of reaction conditions. whiterose.ac.uk This approach is particularly well-suited for exploring the vast parameter space of catalytic reactions involving derivatives of 2-isopropyl-6-methylaniline.

Future research will likely see the application of automated flow reactors to screen libraries of catalysts, ligands, and reaction conditions to identify optimal protocols for the synthesis and application of these compounds. whiterose.ac.uk This will enable the rapid discovery of new reactions and the efficient scale-up of synthetic processes, accelerating the translation of laboratory discoveries to industrial applications. For instance, continuous-flow hydrogenation processes have been optimized for aniline synthesis, demonstrating the potential of this technology for related compounds. researchgate.net

Investigation of Stereoselective Syntheses of Complex Chiral Architectures

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Chiral auxiliaries and catalysts play a crucial role in controlling the stereochemical outcome of chemical reactions. nih.gov The sterically defined environment of 2-isopropyl-6-methylaniline derivatives makes them attractive candidates for the development of new chiral auxiliaries and ligands for asymmetric catalysis. sci-hub.se

Future research will focus on the design and synthesis of chiral derivatives of 2-isopropyl-6-methylaniline and their application in stereoselective transformations. This could involve the use of these compounds as chiral auxiliaries to direct the stereoselective addition of nucleophiles or as ligands for transition metals in asymmetric catalysis. sci-hub.senih.govbirmingham.ac.uk The development of such methods would provide access to a wide range of complex chiral molecules with high enantiomeric purity.

Q & A

Basic Research Questions

Q. How can researchers identify and verify the purity of 2-Isopropyl-6-methylaniline hydrochloride in laboratory settings?

- Methodological Answer : Identification relies on CAS No. 5266-85-3, molecular formula (C₁₀H₁₅N), and analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation. Purity assessment (e.g., 96% purity) can be performed via high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) . Batch-specific certificates of analysis (CoA) should be referenced for validation.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Symptoms of poisoning may manifest hours post-exposure, necessitating 48-hour medical observation . Immediate measures include rinsing eyes with water, using inert atmospheres during synthesis , and avoiding skin contact (though irritation is minimal). Storage requires well-ventilated areas and airtight containers to prevent degradation .

Q. What are the storage and handling considerations for this compound?

- Methodological Answer : Store under inert atmospheres (e.g., argon) to prevent oxidation, particularly during synthesis steps involving aluminum chloride or triethylamine . Avoid exposure to moisture and direct light. Contaminated clothing must be removed and washed before reuse .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives like 4,4'-methylenebis(2-isopropyl-6-methylaniline)?

- Methodological Answer : Key parameters include temperature (e.g., 150°C for Friedel-Crafts alkylation using aluminum chloride ), solvent selection (hexane for phase separation ), and stoichiometric ratios. Comparative studies show triethylamine in dichloromethane under inert conditions improves yield in nucleophilic substitutions . Post-reaction neutralization with sodium hydroxide aids in isolating products .

Q. What analytical methods are suitable for characterizing polymer composites incorporating this compound?

- Methodological Answer : In epoxy resin systems (e.g., HexFlow RTM6), Fourier-transform infrared spectroscopy (FTIR) identifies amine-epoxy interactions, while differential scanning calorimetry (DSC) monitors curing kinetics. Thermogravimetric analysis (TGA) assesses thermal stability, and scanning electron microscopy (SEM) evaluates dispersion in steel-polymer laminates .

Q. How can researchers resolve contradictions in synthetic yields under varying catalytic conditions?

- Methodological Answer : Discrepancies arise from catalyst choice (e.g., aluminum chloride vs. triethylamine) and solvent polarity. For example, aluminum chloride in hexane at 150°C achieves 35-minute reaction times but may require post-synthesis neutralization, whereas triethylamine in dichloromethane under argon favors milder conditions but lower yields . Design of experiments (DoE) and response surface methodology (RSM) can systematically optimize parameters.

Q. What computational approaches predict the reactivity and degradation pathways of this compound?

- Methodological Answer : Density functional theory (DFT) simulations model electronic properties and reaction intermediates. Databases like REAXYS and PISTACHIO predict feasible synthetic routes and degradation products (e.g., hydrolysis under acidic conditions). PubChem’s InChI key (FVYBCFFWDJRUGC-UHFFFAOYSA-N) enables structural comparisons for toxicity profiling .

Data Contradiction Analysis

- Safety Protocols : states no special handling is needed for spills, while mandates 48-hour medical surveillance. This discrepancy highlights the need for context-dependent protocols: small-scale lab spills may require mechanical collection , but systemic exposure (e.g., inhalation/swallowing) necessitates rigorous monitoring .

- Synthetic Yields : Aluminum chloride catalysis in Example 8 yields faster reactions but introduces purification challenges, whereas triethylamine in Comparative Example 4 simplifies isolation at the cost of efficiency. Researchers must balance reaction speed and downstream processing based on application requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.